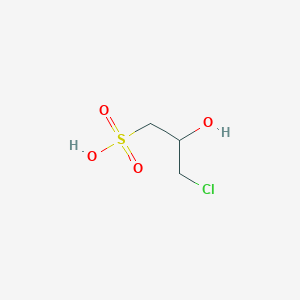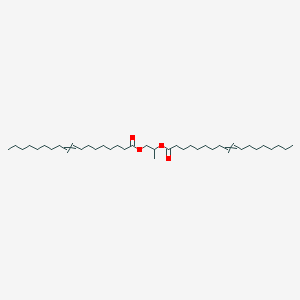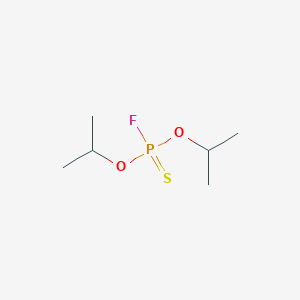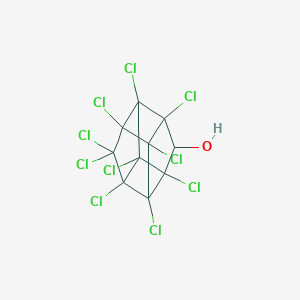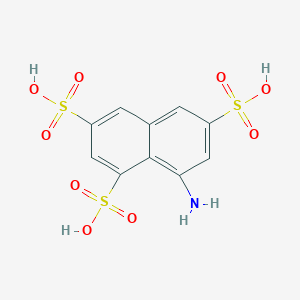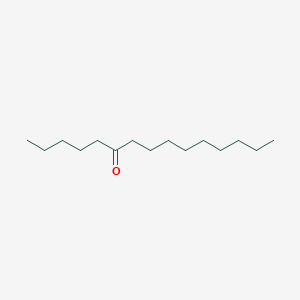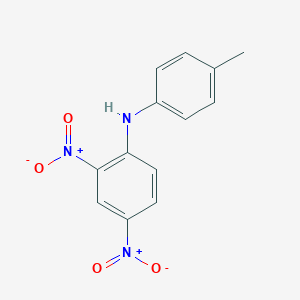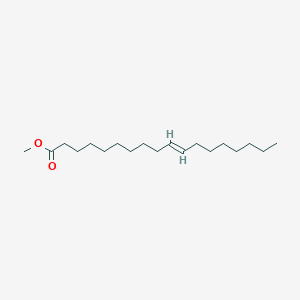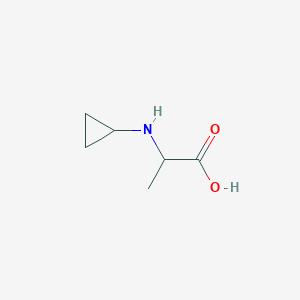
2-(Cyclopropylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclopropylamino)propanoic acid (CPP) is a non-proteinogenic amino acid that has been widely used in scientific research due to its unique chemical properties and potential therapeutic applications. CPP is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and has been found to modulate GABA receptors in the brain, leading to potential applications in the treatment of neurological disorders such as epilepsy and anxiety.
Mecanismo De Acción
2-(Cyclopropylamino)propanoic acid acts as a GABA receptor modulator, specifically targeting the GABA-A receptor. 2-(Cyclopropylamino)propanoic acid binds to a specific site on the receptor, known as the benzodiazepine site, and enhances the activity of GABA, leading to increased inhibition of neuronal activity in the brain.
Efectos Bioquímicos Y Fisiológicos
2-(Cyclopropylamino)propanoic acid has been found to have a number of biochemical and physiological effects in animal models and in vitro studies. These effects include modulation of GABA-A receptor activity, increased GABA release, and inhibition of glutamate release. 2-(Cyclopropylamino)propanoic acid has also been found to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Cyclopropylamino)propanoic acid has several advantages for use in lab experiments, including its ability to modulate GABA-A receptor activity and its potential therapeutic applications in the treatment of neurological disorders. However, 2-(Cyclopropylamino)propanoic acid also has limitations, including its potential toxicity and the need for further studies to determine optimal dosages and treatment protocols.
Direcciones Futuras
There are several potential future directions for research on 2-(Cyclopropylamino)propanoic acid, including further studies on its potential therapeutic applications in the treatment of neurological disorders, as well as its potential use as a neuroprotective agent. Other areas of research could include the development of novel 2-(Cyclopropylamino)propanoic acid derivatives with improved pharmacokinetic properties and the investigation of the molecular mechanisms underlying 2-(Cyclopropylamino)propanoic acid's effects on GABA-A receptors. Additionally, further studies are needed to determine the optimal dosages and treatment protocols for 2-(Cyclopropylamino)propanoic acid in both animal models and human subjects.
Métodos De Síntesis
2-(Cyclopropylamino)propanoic acid can be synthesized through a variety of methods, including the reaction of cyclopropylamine with acrylonitrile followed by hydrolysis, or the reaction of cyclopropylamine with acrylamide followed by reduction. Another common method involves the reaction of cyclopropylamine with acryloyl chloride followed by hydrolysis.
Aplicaciones Científicas De Investigación
2-(Cyclopropylamino)propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of neurological disorders. Studies have shown that 2-(Cyclopropylamino)propanoic acid can modulate GABA receptors in the brain, leading to anxiolytic and anticonvulsant effects. 2-(Cyclopropylamino)propanoic acid has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Propiedades
IUPAC Name |
2-(cyclopropylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4(6(8)9)7-5-2-3-5/h4-5,7H,2-3H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGKAHAEQCHFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylamino)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

